N-Methyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide N-Methyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13668979
InChI: InChI=1S/C16H22N2O2/c1-17-15(19)10-12-11-16(6-8-18-9-7-16)20-14-5-3-2-4-13(12)14/h2-5,12,18H,6-11H2,1H3,(H,17,19)
SMILES: CNC(=O)CC1CC2(CCNCC2)OC3=CC=CC=C13
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol

N-Methyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide

CAS No.:

Cat. No.: VC13668979

Molecular Formula: C16H22N2O2

Molecular Weight: 274.36 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide -

Specification

Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
IUPAC Name N-methyl-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylacetamide
Standard InChI InChI=1S/C16H22N2O2/c1-17-15(19)10-12-11-16(6-8-18-9-7-16)20-14-5-3-2-4-13(12)14/h2-5,12,18H,6-11H2,1H3,(H,17,19)
Standard InChI Key IZFPPGATHCMZGY-UHFFFAOYSA-N
SMILES CNC(=O)CC1CC2(CCNCC2)OC3=CC=CC=C13
Canonical SMILES CNC(=O)CC1CC2(CCNCC2)OC3=CC=CC=C13

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Methyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide features a unique spirocyclic scaffold combining a chroman (benzopyran) system with a piperidine ring. Key structural attributes include:

  • Spiro junction: The chroman’s C2 and piperidine’s C4' form a shared spiro carbon, enforcing a rigid three-dimensional conformation that may enhance target binding selectivity .

  • Acetamide side chain: A methyl-substituted acetamide group at the chroman’s C4 position introduces hydrogen-bonding capabilities critical for interactions with biological targets.

Table 1: Molecular Properties of N-Methyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide

PropertyValueSource
Molecular FormulaC₁₆H₂₂N₂O₂
Molecular Weight274.36 g/mol
IUPAC NameN-methyl-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylacetamide
SMILESCNC(=O)CC1CC2(CCNCC2)OC3=CC=CC=C13
PubChem CID121229631

Conformational Analysis

The spirocyclic architecture restricts rotational freedom, potentially stabilizing bioactive conformations. Computational studies on analogous compounds suggest that the piperidine ring adopts a chair conformation, while the chroman system maintains near-planarity, optimizing π-π stacking interactions with aromatic residues in enzyme binding pockets .

Synthesis and Structural Modification

Table 2: Key Synthetic Intermediates and Yields for Analogous Compounds

IntermediateReaction StepYield (%)Reference
Spiro[chroman-2,4'-piperidin]-4-oneAldol condensation65–78
4-Aminospiro[chroman-2,4'-piperidine]Reductive amination52
N-Alkylation productsAlkylation with methyl iodide83–91

Structure-Activity Relationship (SAR) Trends

Modifications to the spiro[chroman-2,4'-piperidine] core significantly influence bioactivity:

  • C4 Substitution: Bulky groups at C4 (e.g., arylacetamides) enhance ACC inhibition (IC₅₀ = 2–15 nM) .

  • Piperidine N-Substitution: Quaternary ammonium salts improve aqueous solubility but reduce blood-brain barrier permeability .

  • Chroman Oxidation State: Dihydrochromans (3,4-unsaturation) exhibit superior metabolic stability compared to fully saturated analogs .

Pharmacological Profile and Mechanisms of Action

Enzyme Inhibition

Spiro[chroman-2,4'-piperidine] derivatives demonstrate potent inhibition of metabolic enzymes:

  • ACC Inhibition: Compound 38j (structurally analogous) showed ACC1/2 inhibition (IC₅₀ = 4.2 nM) and reduced respiratory quotient in mice, indicating enhanced fat oxidation .

  • Kinase Modulation: Derivatives like KMS5 bind EGFR (ΔG = −9.8 kcal/mol) via H-bonds with Met793 and hydrophobic interactions with Leu718, inducing G1 cell cycle arrest in MCF-7 cells .

Table 3: In Vitro Activity of Selected Spiro[chroman-2,4'-piperidine] Analogs

CompoundTargetIC₅₀/EC₅₀Cell Line/ModelReference
38jACC1/24.2 nMC57BL/6J mice
KMS9EGFR3.83 μMMCF-7
KBS8CDK28.24 μMHEK-293T

Anti-Proliferative Activity

Recent studies highlight anti-cancer potential:

  • Apoptosis Induction: KMS9 triggered caspase-3 activation (4.1-fold increase) and PARP cleavage in breast cancer cells .

  • Cell Cycle Arrest: G1 phase arrest (KMS5, KMS9) and G2/M arrest (KBS8) correlate with cyclin D1 and p21 modulation .

Computational and ADMET Profiling

Molecular Docking Insights

Docking simulations (PDB: 7JXP) reveal critical binding motifs:

  • The acetamide carbonyl forms H-bonds with EGFR’s Lys745.

  • The chroman’s benzene ring engages in π-π stacking with Phe856 .

Pharmacokinetic Predictions

In silico ADME parameters for N-Methyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide analogs:

  • Lipophilicity: LogP = 2.1–3.4 (optimal for CNS penetration) .

  • Plasma Protein Binding: 89–94% (high, necessitating dose adjustments) .

  • CYP450 Inhibition: Low risk (CYP3A4 IC₅₀ > 10 μM) .

Future Directions and Challenges

Unresolved Questions

  • Target Engagement: Precise molecular targets beyond ACC and EGFR remain unidentified.

  • Toxicity Profiles: Chronic toxicity studies in higher mammals are absent.

Optimization Strategies

  • Prodrug Development: Phosphonooxymethyl prodrugs to enhance oral bioavailability.

  • Polypharmacology: Dual ACC/EGFR inhibitors to combat drug resistance in oncology.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator